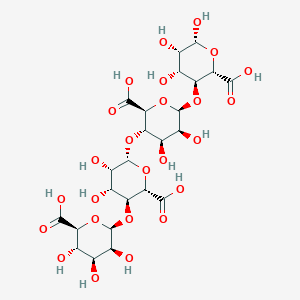
D-Tetramannuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: D-Tetramannuronic acid is typically synthesized from marine brown algae extracts. The process involves the degradation, fractionation, and gel chromatography separation of alginate oligosaccharides . The reaction conditions include maintaining a controlled environment to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of alginate oligosaccharides from brown algae, followed by purification and conversion to the tetrasodium salt form . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: D-Tetramannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to achieve the desired products while maintaining the compound’s stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced biological and chemical properties . These derivatives are used in different scientific and industrial applications.
科学的研究の応用
D-Tetramannuronic acid has a wide range of scientific research applications. It is used in the study of oxidative stress and photo-aging in skin cells . The compound has shown protective effects against UVA-induced oxidative stress and photo-aging in HaCaT cells . Additionally, it is used in pain and vascular dementia research . The compound’s unique properties make it valuable for developing new therapeutic agents and understanding biological processes.
作用機序
The mechanism of action of D-Tetramannuronic acid involves its interaction with cellular pathways to exert protective effects against oxidative stress . The compound increases cell viability and mitochondrial membrane potential, suppressing the generation of reactive oxygen species (ROS) . It also upregulates the expression of key proteins involved in cellular protection, such as SIRT1 and pGC-1α . These molecular targets and pathways contribute to the compound’s effectiveness in preventing cellular damage and promoting cell survival.
類似化合物との比較
Similar Compounds: Similar compounds to D-Tetramannuronic acid include other alginate oligosaccharides such as D-Pentamannuronic acid, D-Dimannuronic acid, and D-Trimannuronic acid . These compounds share structural similarities and are derived from similar sources.
Uniqueness: This compound is unique due to its specific molecular structure and the presence of four mannuronic acid units . This structure gives it distinct properties and makes it particularly effective in certain applications, such as protecting skin cells from oxidative stress .
特性
分子式 |
C24H34O25 |
|---|---|
分子量 |
722.5 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1 |
InChIキー |
GOIKIOHGMNUNBL-WOAFRKGNSA-N |
異性体SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



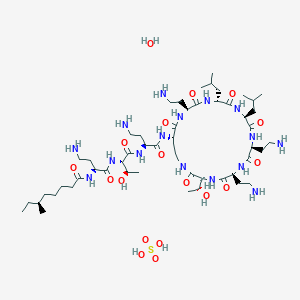



![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

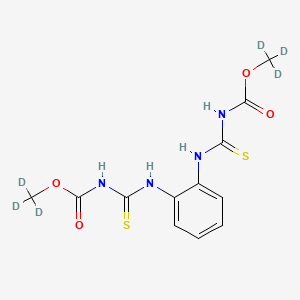
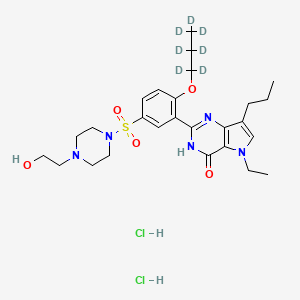
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
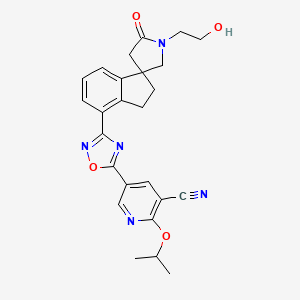

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)

